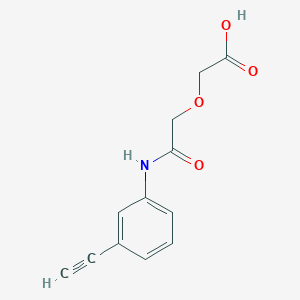
1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of a chloroacetyl group and a methoxyphenyl group attached to a piperazine ring, which imparts unique chemical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride typically involves the following steps:
Formation of 4-(4-methoxyphenyl)piperazine: This intermediate can be synthesized by reacting 4-methoxyaniline with piperazine in the presence of a suitable catalyst.
Chloroacetylation: The intermediate 4-(4-methoxyphenyl)piperazine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions: 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
科学研究应用
1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmaceutical Research: It serves as a precursor for the development of new drugs with potential therapeutic applications.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group can interact with hydrophobic pockets in the target molecules, enhancing binding affinity and specificity.
相似化合物的比较
- 1-(Chloroacetyl)-4-phenylpiperazine hydrochloride
- 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride
- 1-(Chloroacetyl)-4-(4-methylphenyl)piperazine hydrochloride
Comparison: 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This difference can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for specific research applications.
属性
分子式 |
C13H18Cl2N2O2 |
|---|---|
分子量 |
305.20 g/mol |
IUPAC 名称 |
2-chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-18-12-4-2-11(3-5-12)15-6-8-16(9-7-15)13(17)10-14;/h2-5H,6-10H2,1H3;1H |
InChI 键 |
DYUYSUUZIRANQK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)








![(3S)-3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13639047.png)

![Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B13639055.png)

